molecular formula C10H10O3 B1432543 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid CAS No. 933726-72-8

3,4-dihydro-1H-2-benzopyran-6-carboxylic acid

Cat. No. B1432543
M. Wt: 178.18 g/mol
InChI Key: OKAXESAODCHISR-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a powder in its physical form .


Synthesis Analysis

The synthesis of 3,4-dihydropyran-2-ones, a class of compounds to which 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid belongs, has been achieved through organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is 1S/C10H10O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-2,5H,3-4,6H2,(H,11,12) .


Physical And Chemical Properties Analysis

3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a powder in its physical form . It has a molecular weight of 178.19 .

Scientific Research Applications

Synthesis and Chemical Properties

3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a key intermediate in the synthesis of various pharmacologically significant compounds. For instance, it is involved in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process encompasses several steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, with an overall yield of 27% (Chen Xin-zhi, 2007). Moreover, derivatives of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid have been explored for their potential in synthesizing various other compounds through functionalization reactions (İ. Yıldırım et al., 2005), (İ. Yıldırım & F. Kandemirli, 2006).

Application in Pharmacology

Various derivatives of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid have been synthesized and assessed for their pharmacological activities. For example, the compound has been used in the synthesis of cytotoxic compounds with potential applications in cancer therapy. Phelligridins, which are derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione, have shown selective cytotoxicity against certain human cancer cell lines (S. Mo et al., 2004).

Chemical Reactions and Mechanisms

Studies have also focused on the reaction mechanisms and chemical properties of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid derivatives. For example, research on the unexpected formation of certain derivatives has provided insights into novel methodologies and reaction conditions, optimizing yield and understanding the reaction pathways (Ricaurte Rodríguez et al., 2022).

Enzymatic Resolution and Synthesis

Enzymatic resolution of intermediates like (2S)-6-Fluoro-3,4-dihydro-4-oxo-2H1-benzopyran-2-carboxylic acid, a derivative of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid, has been explored for the production of pharmaceuticals like fidarestat, an aldose reductase inhibitor. This method has shown a high enantiomeric excess and provides a feasible approach for the enzymatic production of such compounds (Wei Dongzhi, 2008).

Safety And Hazards

The safety information available indicates that 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and related compounds involve the use of diverse substrates, catalysts, and reaction conditions to synthesize this skeleton due to its biological activity and multiple stereocenters . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .

properties

IUPAC Name

3,4-dihydro-1H-isochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAXESAODCHISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-2-benzopyran-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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